Lipophilicity Differentiation: XLogP3-AA of N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide vs. Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.7, reflecting the lipophilic contribution of the 3-methyl substituent on the pyridine ring [1]. The closest des-methyl analog, N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9, MW 176.22 g/mol), has a lower computed XLogP3-AA of approximately 0.9 due to the absence of this methyl group [2]. This ΔLogP of approximately 0.8 log units represents a roughly 6.3-fold difference in partition coefficient, which can translate into meaningful differences in membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-(pyridin-2-yl)cyclobutanecarboxamide: ~0.9 |
| Quantified Difference | ΔLogP ≈ 0.8 (approximately 6.3-fold difference in partition coefficient) |
| Conditions | Computed property (XLogP3-AA 3.0, PubChem release 2025.09.15) |
Why This Matters
A ΔLogP of 0.8 differentiates the target compound's passive membrane permeability and non-specific binding profile from the des-methyl analog, justifying its selection in cell-based assays where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 837089, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11199495, N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9). National Center for Biotechnology Information (2025). View Source
